molecular formula C12H22S2 B095001 1,4-Dithiaspiro[4.9]tetradecane CAS No. 184-39-4

1,4-Dithiaspiro[4.9]tetradecane

Cat. No.: B095001
CAS No.: 184-39-4
M. Wt: 230.4 g/mol
InChI Key: HAAFGMKDCYFLNR-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.9]tetradecane (CAS: 184-39-4) is a sulfur-containing spirocyclic compound characterized by a unique bicyclic structure where two rings share a single spiro carbon atom. The "4.9" notation indicates the ring sizes: a 4-membered dithiolane ring fused to a 9-membered tetradecane ring.

Properties

CAS No.

184-39-4

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

IUPAC Name

1,4-dithiaspiro[4.9]tetradecane

InChI

InChI=1S/C12H22S2/c1-2-4-6-8-12(9-7-5-3-1)13-10-11-14-12/h1-11H2

InChI Key

HAAFGMKDCYFLNR-UHFFFAOYSA-N

SMILES

C1CCCCC2(CCCC1)SCCS2

Canonical SMILES

C1CCCCC2(CCCC1)SCCS2

Synonyms

1,4-Dithiaspiro[4.9]tetradecane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1,4-Dithiaspiro[4.9]tetradecane and analogous spirocyclic compounds:

Compound Name Spiro System Heteroatoms Molecular Weight (g/mol) Key Properties/Applications References
This compound [4.9] S, S Not reported Potential for coordination chemistry; limited toxicity data
(1,4-Dithiaspiro[4.5]decan-2-yl)methanol [4.5] S, S Not reported Chiral synthon in bioactive compounds; resolved via chiral chromatography
1,4-Dioxadispiro[4.1.5.2]tetradeca-8,11-dien-10-one [4.1.5.2] O, O 206.24 Oxygenated spiro system; used in organic synthesis
1,4-Cyclohexanedione bis(ethylene ketal) [4.2.4.2] O, O 200.23 Stabilized diketone; applications in polymer chemistry
1,4,8,11-Tetraazacyclotetradecane Macrocyclic N, N, N, N 200.32 Chelating agent for metals; biomedical applications

Key Comparisons

Ring Size and Flexibility :

  • The [4.9] spiro system in this compound provides greater conformational flexibility compared to smaller systems like [4.5] () or rigid macrocycles like 1,4,8,11-Tetraazacyclotetradecane (). Larger rings may enhance binding to biological targets but complicate synthesis due to entropy-driven challenges .

Heteroatom Influence :

  • Sulfur-containing spiro compounds (e.g., 1,4-Dithiaspiro derivatives) exhibit stronger electron-donating properties and higher stability under reducing conditions compared to oxygen analogs (e.g., 1,4-Dioxadispiro compounds). This makes them suitable for catalytic or redox-active applications .

Synthetic Complexity :

  • Chiral resolution of 1,4-dithiaspiro[4.5]decan derivatives () highlights the difficulty in isolating enantiomers, a challenge likely exacerbated in the larger [4.9] system due to increased stereochemical complexity.

In contrast, nitrogen-rich macrocycles like 1,4,8,11-Tetraazacyclotetradecane are well-established in chelation therapy (), underscoring the impact of heteroatom choice on bioactivity.

Toxicity and Safety: No direct toxicity data exist for this compound. However, structurally related 1,4-dioxane () is a known carcinogen, emphasizing the need for rigorous toxicological profiling of spirocyclic compounds, especially those with sulfur or oxygen heteroatoms.

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